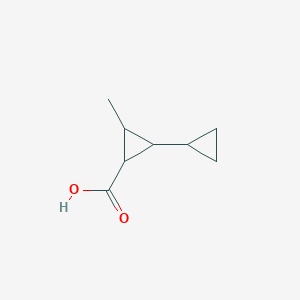
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound that belongs to the pyridine derivative class of organic compounds. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine” includes a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of “4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine” is 270.35. More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Spin Crossover and Crystallographic Phase Changes
Iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands exhibit spin-crossover behavior and crystallographic phase changes. These phenomena are crucial for the development of molecular materials that respond to external stimuli, such as temperature, pressure, or magnetic field, making them potential candidates for sensors, memory devices, and actuators (Cook et al., 2015).
Crystal Engineering and Supramolecular Complexes
The study of supramolecular complexes between sulfadiazine and various pyridines, including structures related to "4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine," has revealed versatile hydrogen-bond motifs and interactions. These findings are significant for crystal engineering, providing insights into the design of co-crystals and salts with specific physical and chemical properties (Elacqua et al., 2013).
Development of Antagonists for Clinical Studies
The synthesis of compounds related to "4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine" has facilitated the development of selective and reversible antagonists for the P2Y12 receptor. These compounds have been scaled up for supporting preclinical and clinical studies, highlighting their potential therapeutic applications (Andersen et al., 2013).
Antimicrobial and Anticancer Agents
Aromatic sulfonamides containing a condensed piperidine moiety, structurally similar to "4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine," have shown potential as oxidative stress-inducing anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in developing novel anticancer therapies (Madácsi et al., 2013).
Antibacterial Activity
N-substituted derivatives of compounds structurally related to "4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine" have been synthesized and evaluated for their antibacterial activity. These studies contribute to the search for new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016).
Zukünftige Richtungen
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs due to their importance as synthetic fragments .
Mode of Action
Piperidine derivatives have been reported to interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, which can lead to various therapeutic effects .
Eigenschaften
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-18(15,16)14-9-5-12(6-10-14)17-11-3-7-13-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVBVNKTFGFNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)
![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)